molecular formula C21H19ClN2O3 B6055629 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

Cat. No.: B6055629
M. Wt: 382.8 g/mol
InChI Key: LYPLUBQEHQDVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as CPP-109, is a synthetic compound that belongs to the isoxazole class of drugs. It is a potent and selective inhibitor of the enzyme, GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the brain. CPP-109 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.

Mechanism of Action

CPP-109 works by inhibiting the enzyme, 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can help reduce the excitability of neurons and reduce the symptoms of anxiety and addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which can help reduce the symptoms of anxiety and addiction. It has also been shown to reduce the release of dopamine in the brain, which is associated with the reward pathway and addiction. CPP-109 has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

CPP-109 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which makes it a useful tool for studying the role of GABA in the brain. It has also been shown to have a low toxicity profile, which makes it a safe compound for use in animal studies. However, CPP-109 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CPP-109. One direction is to further study its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders. Another direction is to develop new and more efficient synthesis methods for CPP-109, which can improve its solubility and make it easier to administer in experiments. Additionally, further studies are needed to determine the long-term effects of CPP-109 on the brain and its potential side effects.

Synthesis Methods

CPP-109 can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-chlorophenyl)pyrrolidine to form the corresponding amide, which is then cyclized using hydroxylamine hydrochloride to yield CPP-109.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has been shown to increase GABA levels in the brain, which can help reduce the cravings and withdrawal symptoms associated with addiction. CPP-109 has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and other neurological disorders.

Properties

IUPAC Name

[2-(2-chlorophenyl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-26-15-10-8-14(9-11-15)20-13-18(23-27-20)21(25)24-12-4-7-19(24)16-5-2-3-6-17(16)22/h2-3,5-6,8-11,13,19H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPLUBQEHQDVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.